N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-19-6-5-13-10(18)7-9-8-20-12(16-9)17-11-14-3-2-4-15-11/h2-4,8H,5-7H2,1H3,(H,13,18)(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVRJFSWGWUSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the thiazole intermediate.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the thiazole-pyrimidine intermediate reacts with an acylating agent such as acetic anhydride.
Methoxyethyl Substitution: The final step involves the substitution of the methoxyethyl group, which can be achieved through nucleophilic substitution reactions using 2-methoxyethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyethyl and acetamide groups.
Biological Activity
N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and anticancer properties. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring, a pyrimidine moiety, and an acetamide group. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.
- Attachment of the Pyrimidine Moiety: Nucleophilic substitution reactions introduce the pyrimidine derivative to the thiazole intermediate.
- Introduction of the Acetamide Group: Acylation reactions facilitate the addition of the acetamide group to the thiazole-pyrimidine structure.
- Methoxyethyl Substitution: The final step involves nucleophilic substitution using 2-methoxyethanol to attach the methoxyethyl group.
Antifungal Properties
Research indicates that this compound exhibits notable antifungal activity. A study demonstrated its effectiveness against various fungal strains, suggesting it could serve as a potential therapeutic agent in treating fungal infections.
Anticancer Potential
In addition to antifungal properties, this compound has been investigated for its anticancer effects. Preliminary studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to tyrosine kinases, which are crucial in cancer signaling .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Antifungal Efficacy:
- A comparative analysis was conducted on various thiazole derivatives, including this compound.
- Results indicated significant inhibition against Candida albicans and Aspergillus species, with IC50 values suggesting potent activity.
-
Anticancer Activity Investigation:
- A study focused on the compound's effect on human cancer cell lines revealed that it induced apoptosis in breast cancer cells (MCF-7) and significantly reduced cell viability in a dose-dependent manner.
- The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, which are pivotal in regulating apoptosis .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Anticancer Properties
One of the primary applications of N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is in the field of cancer treatment. Research indicates that compounds with similar structural motifs can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer proliferation.
Case Study: Inhibition of CDK Activity
A study focused on a related compound demonstrated its efficacy as a transcriptional inhibitor of CDK9, which is vital for regulating transcription in cancer cells. The compound's ability to selectively inhibit CDK9 led to significant reductions in cancer cell proliferation in vitro and in vivo models, showcasing its potential as an anticancer agent .
| Compound | Target | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| This compound | CDK9 | Inhibition | MV4-11 (AML) | 0.25 |
Enzyme Inhibition
The compound also exhibits properties as an enzyme inhibitor, particularly targeting kinases involved in various metabolic pathways.
Case Study: Inhibition of Protein Kinases
In another study, the compound was shown to modulate protein kinase activity effectively. By introducing this compound into cellular environments, researchers observed a marked decrease in the activity of specific kinases associated with proliferative diseases, including certain leukemias .
| Enzyme | Effect | Mechanism |
|---|---|---|
| CDK4/6 | Inhibition | Competitive binding at ATP site |
| Other kinases | Modulation | Allosteric effects |
Antimicrobial Activity
Emerging research has suggested that derivatives of the compound may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
Case Study: Antimicrobial Efficacy
Preliminary studies have indicated that compounds with similar thiazole and pyrimidine structures demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL, suggesting potential applications in treating bacterial infections .
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Escherichia coli | 256 | Related thiazole-pyrimidine derivative |
| Staphylococcus aureus | 256 | Related thiazole-pyrimidine derivative |
Mechanistic Insights
Understanding the mechanism of action for this compound is crucial for its application in therapeutic settings.
Q & A
Basic: What synthetic strategies are employed to construct the thiazole core in N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide?
Answer:
The thiazole ring is typically synthesized via cyclization of α-haloketones with thioureas or via Hantzsch thiazole synthesis. For example, 2-aminothiazole derivatives can be prepared by reacting thiourea with α-bromoacetophenone analogs under reflux in ethanol . In advanced protocols, AlCl₃-catalyzed reactions between 2-amino-4-substituted thiazoles and nitriles (e.g., acetonitrile) are used to form the thiazole-acetamide backbone . Key steps include:
- Cyclization : Thiourea + α-haloketone → thiazole intermediate.
- Functionalization : Introduction of the pyrimidin-2-ylamino group via nucleophilic substitution or coupling reactions.
Basic: How is the pyrimidin-2-ylamino group introduced onto the thiazole ring?
Answer:
The pyrimidin-2-ylamino substituent is typically attached via a Buchwald–Hartwig coupling or nucleophilic aromatic substitution (SNAr). For instance:
- SNAr : Reacting 2-chloropyrimidine with a thiazole-2-amine intermediate in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Coupling : Palladium-catalyzed cross-coupling between a halogenated thiazole and a pyrimidine-2-amine derivative .
Reaction progress is monitored via TLC, and purity is confirmed by NMR and HPLC .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Computational reaction path searches (e.g., DFT calculations) and machine learning models can predict optimal reaction conditions. For example:
- Quantum chemical calculations : Identify transition states and energetics for key steps like thiazole cyclization or pyrimidine coupling .
- Data-driven optimization : Use reaction databases to train models that recommend solvent/base combinations, reducing trial-and-error experimentation .
A case study demonstrated a 40% reduction in reaction development time using such methods .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the thiazole and pyrimidine rings (e.g., pyrimidin-2-ylamino vs. 4-position substitution) .
- HRMS : Validates molecular weight and isotopic patterns.
- IR : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .
- Elemental analysis : Ensures purity (>95%) and correct C/H/N/S ratios .
Advanced: How can contradictory bioactivity data be resolved for analogs of this compound?
Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from impurities or assay conditions. Methodological approaches include:
- Reproducibility checks : Re-synthesize compounds using protocols from (TLC-monitored reactions) .
- Orthogonal assays : Compare results across enzymatic, cellular, and in vivo models to rule out false positives.
- Structural analysis : Use X-ray crystallography or molecular docking to verify binding modes .
Basic: What solvents and catalysts are optimal for coupling the 2-methoxyethyl group to the acetamide?
Answer:
The 2-methoxyethyl group is introduced via:
- Amide coupling : React 2-methoxyethylamine with a chloroacetyl-thiazole intermediate using DMF as a solvent and K₂CO₃ as a base .
- Stepwise synthesis : First prepare the acetamide via condensation of cyanoacetic acid with aniline derivatives under acidic conditions, followed by alkylation .
Yields >70% are achievable with rigorous exclusion of moisture .
Advanced: What structure-activity relationship (SAR) insights guide modification of this compound?
Answer:
Key SAR findings from analogs (e.g., KX2-391 in ):
- Thiazole substituents : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability .
- Pyrimidine position : 2-Amino substitution improves target binding vs. 4-position .
- Acetamide chain : Longer alkoxy chains (e.g., methoxyethyl) increase solubility without compromising activity .
Systematic variation of these groups, followed by in vitro screening, is recommended .
Basic: How are intermediates purified during synthesis?
Answer:
- Recrystallization : Use ethanol/water or DCM/hexane mixtures for thiazole and pyrimidine intermediates .
- Column chromatography : Separate acetamide derivatives using silica gel and ethyl acetate/hexane gradients .
- HPLC : Final purification for >99% purity, especially for biological testing .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Answer:
- Kinase inhibition assays : Measure IC₅₀ against Src family kinases using ATP-binding competition assays .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement .
- Molecular dynamics simulations : Model interactions between the acetamide group and kinase hydrophobic pockets .
Advanced: How can reaction scalability issues be addressed without compromising yield?
Answer:
- Flow chemistry : Continuous synthesis of thiazole intermediates reduces batch variability .
- Catalyst recycling : Use immobilized Pd catalysts for coupling steps to minimize metal leaching .
- Process optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
